molecular formula C20H23NO6S B2919949 methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate CAS No. 1327178-48-2

methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate

Cat. No. B2919949
CAS RN: 1327178-48-2
M. Wt: 405.47
InChI Key: MKFPFZWCFBFFDP-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

Polymer Synthesis and Modification

Research has been conducted on the synthesis of methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene, showcasing their application in materials science, particularly for the creation of polymers that exhibit photochromic properties. These properties are evidenced by trans-cis isomerization of the side chain azobenzene fragments induced by illumination, suggesting applications in smart coatings and optical data storage (Ortyl, Janik, & Kucharski, 2002).

Another study focused on the reaction of allylzinc reagents and zinc enolates of ketones with α-amidoalkylphenyl sulfones, exploring the synthesis of α-methylene-γ-lactams and N-protected β-amino ketones. This research contributes to the field of organic synthesis, providing pathways for the creation of complex molecules with potential applications in medicinal chemistry and materials science (Petrini, Profeta, & Righi, 2002).

Polymer Applications

One study detailed the use of reversible addition fragmentation chain transfer (RAFT) polymerization to prepare a range of well-defined homopolymers and block copolymers of 2-acrylamido-2-methylpropane sulfonic acid (AMPS®) and N-hydroxyethyl acrylamide (HEAm), highlighting their application in industrial processes due to their polyelectrolyte nature (Bray, Peltier, Kim, Mastrangelo, & Perrier, 2017).

Additionally, the synthesis of novel water-soluble acryloylmorpholine copolymers and their metal ion binding properties have been investigated, emphasizing their potential as polychelatogens for metal recovery and water treatment applications (Rivas, Maureira, & Geckeler, 2006).

properties

IUPAC Name

methyl (Z)-3-(4-ethoxyanilino)-2-(4-ethoxyphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6S/c1-4-26-16-8-6-15(7-9-16)21-14-19(20(22)25-3)28(23,24)18-12-10-17(11-13-18)27-5-2/h6-14,21H,4-5H2,1-3H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFPFZWCFBFFDP-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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